N,N-dimethyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-2-(2-propan-2-ylimidazol-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-9(2)11-13-7-8-17(11)12-14-6-5-10(15-12)16(3)4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJRUUVDEJQHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C2=NC=CC(=N2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidin-4-amine typically involves the formation of the imidazole and pyrimidine rings followed by their subsequent coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product. For example, the use of palladium catalysts in hydrogenation reactions can be crucial in the synthesis of intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole or pyrimidine rings can be functionalized with different substituents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings .
Scientific Research Applications
N,N-dimethyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The imidazole and pyrimidine rings play a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Diversity : The target compound’s 2-isopropylimidazole group distinguishes it from pyrazolyl () or triazolyl () analogs. The isopropyl group may enhance hydrophobic interactions in binding pockets compared to smaller substituents (e.g., methyl in ).
- Solubility and Stability : The dimethylamine group at the 4-position likely improves aqueous solubility relative to chloro or nitro substituents (e.g., ), which are associated with higher melting points (>200°C) but reduced solubility .
- Pharmacophore Features : Unlike BRD4 inhibitors () with trifluoromethyl or acetyl-lysine mimetics, the target compound lacks electron-withdrawing groups, suggesting divergent biological targets (e.g., kinases over epigenetic regulators) .
Biological Activity
N,N-dimethyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features both imidazole and pyrimidine rings, which are known for their roles in various biological processes. The presence of these rings enhances the compound's ability to interact with biological targets.
Chemical Information:
- IUPAC Name: this compound
- Molecular Formula: C12H22N4
- Molecular Weight: 222.34 g/mol
This compound exhibits its biological activity primarily through the modulation of enzyme activity and interaction with cellular receptors. The imidazole ring allows for hydrogen bonding and coordination with metal ions, which plays a crucial role in its mechanism of action.
Anticancer Properties
Research indicates that this compound has significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including HeLa and L363 cells. The compound was shown to induce apoptosis and block cell cycle progression, highlighting its potential as a therapeutic agent in cancer treatment.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.0 | Apoptosis induction |
| L363 | 4.5 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, this compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 20.0 |
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model of cancer. The study found that administration of the compound resulted in significant tumor reduction compared to control groups. The researchers attributed this effect to the compound's ability to induce apoptosis and inhibit cell proliferation.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the imidazole and pyrimidine rings have been explored to enhance potency and selectivity.
Key Findings:
- Substituents on Imidazole Ring: Alterations at specific positions on the imidazole ring have shown to improve binding affinity to target proteins.
- Pyrimidine Modifications: Changes in the pyrimidine structure can significantly affect the compound's solubility and bioavailability.
Q & A
Basic: What synthetic methodologies are recommended for preparing N,N-dimethyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidin-4-amine?
Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between pyrimidine and imidazole precursors. A validated approach includes:
- Step 1: Reacting a halogenated pyrimidine derivative (e.g., 2-chloro-4-dimethylaminopyrimidine) with a substituted imidazole (e.g., 2-(propan-2-yl)-1H-imidazole) under reflux conditions.
- Step 2: Using a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to deprotonate the imidazole and facilitate coupling .
- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization.
Key Considerations:
- Optimize reaction time (typically 12–24 hours) to balance yield and byproduct formation.
- Monitor reaction progress via TLC or LC-MS to confirm intermediate formation.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Routine characterization includes:
- 1H/13C NMR: Confirm substitution patterns on the pyrimidine and imidazole rings. For example, the dimethylamino group (-N(CH₃)₂) appears as a singlet at ~3.0 ppm in 1H NMR .
- High-Resolution Mass Spectrometry (HR-MS): Validate molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₈N₆: 246.1594).
- Elemental Analysis (CHN): Ensure purity (>95%) by matching experimental and theoretical C, H, N percentages .
Data Interpretation Tips:
- Overlapping signals in NMR? Use 2D experiments (e.g., COSY, HSQC) to resolve complex coupling patterns.
Advanced: How can researchers resolve contradictions between computational and experimental structural data (e.g., bond lengths, angles)?
Answer:
Discrepancies often arise from approximations in computational models. A systematic approach includes:
X-ray Crystallography: Obtain a single-crystal structure to establish ground-truth geometry. For example, triclinic crystal systems (space group P1) with measured bond lengths (e.g., C–N: 1.33–1.38 Å) and angles (e.g., C–N–C: ~120°) .
Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-311G**) to model electronic structure. Compare computed vs. experimental parameters .
Error Analysis: Adjust computational parameters (e.g., solvent effects, dispersion corrections) to minimize deviations.
Example Contradiction:
DFT may overestimate conjugation in the pyrimidine ring due to neglected solvent polarization. Validate with implicit solvent models (e.g., PCM) .
Advanced: What methodologies are used to investigate the compound’s interaction with biological targets (e.g., kinases, receptors)?
Answer:
Binding Affinity Assays:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka, kd) to immobilized targets (e.g., GSK-3β for imidazole-pyrimidine analogs) .
- Fluorescence Polarization: Quantify displacement of fluorescent probes (e.g., ATP-competitive inhibitors).
Enzyme Inhibition Studies:
- IC₅₀ determination via kinetic assays (e.g., ADP-Glo™ for kinase activity).
Cellular Activity:
- Assess cytotoxicity (MTT assay) and target modulation (Western blot for phosphorylated substrates) .
Data Conflict Resolution:
- If SPR and enzyme assays yield conflicting IC₅₀ values, check for allosteric binding modes or off-target effects.
Advanced: How does the compound’s stereoelectronic profile influence its reactivity in catalytic or biological systems?
Answer:
The dimethylamino group and imidazole ring dictate electronic properties:
- Electronic Effects: The pyrimidine ring’s electron-deficient nature (due to electron-withdrawing substituents) enhances nucleophilic attack at the 2-position.
- Steric Effects: The bulky isopropyl group on the imidazole may hinder binding to sterically constrained active sites.
- Computational Modeling: Use Natural Bond Orbital (NBO) analysis to map charge distribution and frontier molecular orbitals (HOMO/LUMO) .
Experimental Validation:
- Compare reaction rates with/without steric hindrance (e.g., substitute isopropyl with methyl).
Basic: What are the stability and solubility profiles of this compound under experimental conditions?
Answer:
- Solubility:
- Polar solvents: Soluble in DMSO, DMF; limited solubility in water (<0.1 mg/mL).
- Adjust pH (e.g., HCl for salt formation) to enhance aqueous solubility .
- Stability:
- Store at –20°C under inert atmosphere to prevent oxidation of the imidazole ring.
- Monitor degradation via HPLC (e.g., new peaks at 254 nm indicate hydrolysis).
Advanced: How can crystallographic data (e.g., CCP4 suites) improve structural refinement?
Answer:
The CCP4 software suite is critical for:
Data Processing: Integrate diffraction images (SAINT) and scale intensities (SCALA) .
Phase Determination: Use PHASER for molecular replacement with a homologous structure (e.g., PDB: 4XYZ).
Refinement: Iterative cycles in REFMAC5 to optimize geometry (e.g., Ramachandran plot >90% favored) .
Example Workflow:
- For triclinic crystals (a=8.28 Å, b=9.61 Å), apply anisotropic B-factor refinement to resolve thermal motion artifacts .
Advanced: What strategies mitigate synthetic byproducts (e.g., regioisomers) during pyrimidine-imidazole coupling?
Answer:
- Regioselectivity Control:
- Use directing groups (e.g., nitro) on the pyrimidine to favor coupling at the 2-position.
- Screen catalysts (e.g., CuI for Ullmann-type couplings) .
- Byproduct Identification:
- LC-MS/MS to detect regioisomers (e.g., m/z 246 vs. 232).
- Purification:
- Preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/water).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
